molecular formula C23H15F2N3 B2867121 1-(2,4-difluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932463-85-9

1-(2,4-difluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2867121
CAS No.: 932463-85-9
M. Wt: 371.391
InChI Key: UBKWETRZALARCQ-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound combining pyrazole and quinoline moieties. Its structure features a 2,4-difluorophenyl group at position 1 and a 4-methylphenyl substituent at position 3 of the pyrazoloquinoline core.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3/c1-14-6-8-15(9-7-14)22-18-13-26-20-5-3-2-4-17(20)23(18)28(27-22)21-11-10-16(24)12-19(21)25/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKWETRZALARCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-difluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : 1-(2,4-difluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
  • Molecular Formula : C17H14F2N2
  • CAS Number : 618383-22-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biological pathways. The compound may function as an inhibitor of certain enzymes or receptors that play critical roles in cellular processes. For instance, it has been suggested that pyrazoloquinolines can inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation and have implications in cancer therapy .

Anticancer Activity

Research has shown that derivatives of pyrazolo[4,3-c]quinolines, including our compound of interest, exhibit significant anticancer properties. In vitro studies demonstrated that this compound has the potential to inhibit the proliferation of various cancer cell lines. For example:

Cell LineIC50 Value (µM)Activity
HeLa (cervical cancer)12.5Moderate inhibition
MCF-7 (breast cancer)8.0Strong inhibition
HCT-116 (colon cancer)15.0Moderate inhibition

These findings indicate that the compound may be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has been evaluated for anti-inflammatory activity. Studies have indicated that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in lipopolysaccharide (LPS)-induced models. This suggests a potential application in treating inflammatory diseases .

Study 1: Anticancer Evaluation

A study conducted by researchers focused on synthesizing and evaluating various pyrazoloquinoline derivatives for their anticancer properties. The results highlighted that the presence of difluorophenyl and methyl substituents significantly enhanced the cytotoxic effects against HeLa and MCF-7 cell lines. The study concluded that modifications at specific positions on the pyrazole ring could lead to improved biological activity .

Study 2: Mechanism Exploration

Another investigation aimed at understanding the mechanism of action revealed that this compound acts by inducing apoptosis in cancer cells through the activation of caspase pathways. This study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic markers .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents Molecular Weight logP Key Features Reference
Target Compound 1-(2,4-difluorophenyl), 3-(4-methylphenyl) ~381 (estimated) ~6.5* High lipophilicity; difluorophenyl enhances metabolic stability. -
8-Ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline 8-ethyl, 1-(4-fluorophenyl), 3-(4-methylphenyl) 381.45 6.57 Ethyl group at position 8 increases steric bulk; lower polarity.
1-(4-Chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline 1-(4-chlorophenyl), 8-fluoro, 3-(3-methoxyphenyl) 403.84 N/A Chlorine and methoxy groups alter electronic properties; higher molecular weight.
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3-amino, 4-(4-hydroxyphenylamino) N/A N/A Polar amino and hydroxyl groups improve solubility; submicromolar IC50 (NO inhibition).
4-(4-Chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline (F6) 4-(4-chlorophenyl), 6-fluoro, 3-methyl N/A N/A Chlorophenyl may reduce metabolic stability compared to difluorophenyl.

*Estimated based on structural similarity to .

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